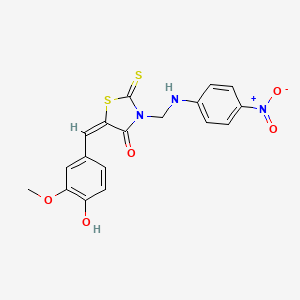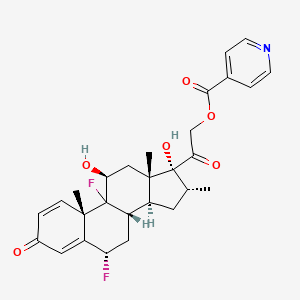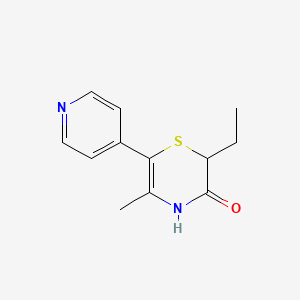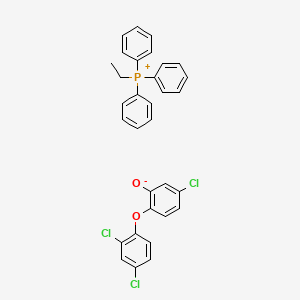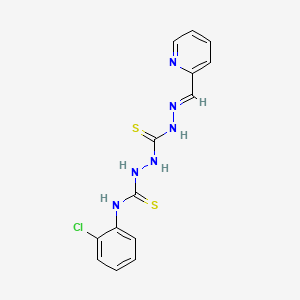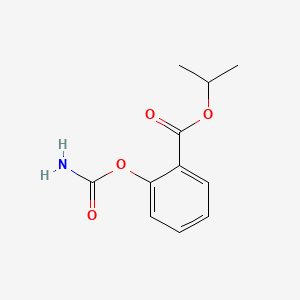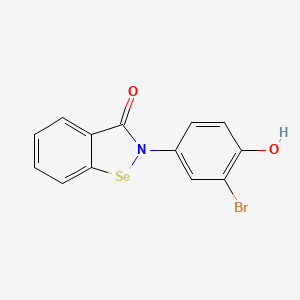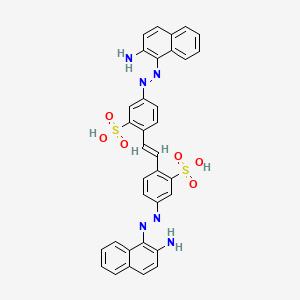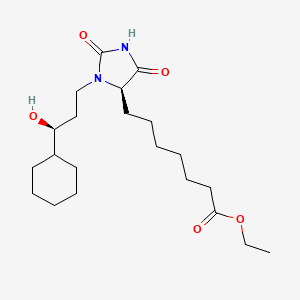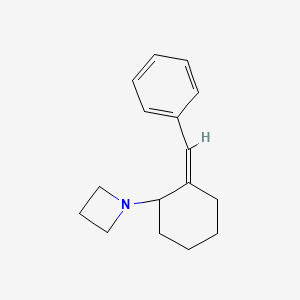
Azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain, which imparts unique reactivity and stability characteristics. Azetidines have garnered interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction typically proceeds under photochemical conditions, utilizing light energy to drive the formation of the azetidine ring. The reaction conditions often involve the use of specific solvents and catalysts to optimize yield and selectivity.
Another common synthetic route involves the aza-Michael addition, which constructs C–N bonds by adding amines to α,β-unsaturated carbonyl compounds . This method is versatile and can be applied to various substrates, making it a valuable tool in the synthesis of azetidines.
Industrial Production Methods
Industrial production of azetidines often relies on scalable synthetic routes that can be optimized for high yield and purity. The aza Paternò–Büchi reaction and aza-Michael addition are both amenable to industrial-scale synthesis, provided that the reaction conditions are carefully controlled. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and safety of azetidine production.
Análisis De Reacciones Químicas
Types of Reactions
Azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as peroxides or oxygen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in solvents such as acetic acid or dichloromethane.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst. These reactions are often conducted in solvents like tetrahydrofuran or ethanol.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. These reactions are typically performed in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups, onto the azetidine ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring imparts unique reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects. For example, azetidines can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparación Con Compuestos Similares
Azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different reactivity compared to azetidines.
Piperidine: A six-membered nitrogen-containing heterocycle with even less ring strain and distinct chemical properties.
Morpholine: A six-membered heterocycle containing both nitrogen and oxygen, with unique solubility and reactivity characteristics.
The uniqueness of azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- lies in its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
102092-12-6 |
|---|---|
Fórmula molecular |
C16H21N |
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
1-[(2Z)-2-benzylidenecyclohexyl]azetidine |
InChI |
InChI=1S/C16H21N/c1-2-7-14(8-3-1)13-15-9-4-5-10-16(15)17-11-6-12-17/h1-3,7-8,13,16H,4-6,9-12H2/b15-13- |
Clave InChI |
DOWWDQZIFWLREB-SQFISAMPSA-N |
SMILES isomérico |
C1CC/C(=C/C2=CC=CC=C2)/C(C1)N3CCC3 |
SMILES canónico |
C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


